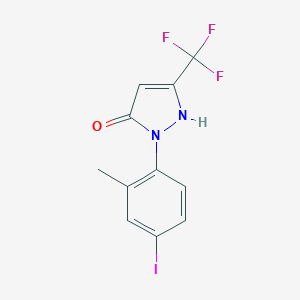![molecular formula C28H26N2O5S B301810 (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301810.png)
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a thiazolidinone derivative that exhibits a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
This compound exhibits a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases such as arthritis and cardiovascular disease. Additionally, this compound has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent.
実験室実験の利点と制限
One of the advantages of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is its versatility in the lab. This compound can be easily synthesized using a simple condensation reaction and is readily available for use in various experiments. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines and may require careful handling in the lab.
将来の方向性
There are several future directions for the study of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is the development of novel derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in animal models and humans.
合成法
The synthesis of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one with 4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent, such as ethanol or methanol.
科学的研究の応用
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of drug discovery. This compound exhibits a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C28H26N2O5S |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
(5E)-5-[[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxyphenyl]methylidene]-2-(2-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H26N2O5S/c1-4-20-7-5-6-8-21(20)29-28-30(2)27(31)26(36-28)15-18-9-11-22(24(13-18)32-3)33-16-19-10-12-23-25(14-19)35-17-34-23/h5-15H,4,16-17H2,1-3H3/b26-15+,29-28? |
InChIキー |
HHBHTEFXGWHIIQ-STVHZKCLSA-N |
異性体SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OC)/S2)C |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OC)S2)C |
正規SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B301730.png)
![2-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B301731.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)


![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)